Methyl 4-[(3-chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 4-[(3-chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group attached to a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene-2-carboxylate as the core structure. The introduction of the sulfamoyl group is achieved through sulfonation reactions, often using reagents like chlorosulfonic acid. The chloropyridine moiety is then introduced via nucleophilic substitution reactions, where the chloropyridine acts as an electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group on the pyridine ring can produce an amine derivative.
Scientific Research Applications
Methyl 4-[(3-chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The sulfamoyl group can form strong interactions with target proteins, while the chloropyridine moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(3-chloropyridin-2-yl)sulfamoyl]benzoate: Similar structure but with a benzoate core instead of a thiophene ring.
Methyl 4-[(3-chloropyridin-2-yl)sulfamoyl]furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 4-[(3-chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which can impart different electronic properties compared to benzoate or furan analogs. This can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[(3-chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4S2/c1-18-11(15)9-5-7(6-19-9)20(16,17)14-10-8(12)3-2-4-13-10/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRGYHWXZHSBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)S(=O)(=O)NC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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